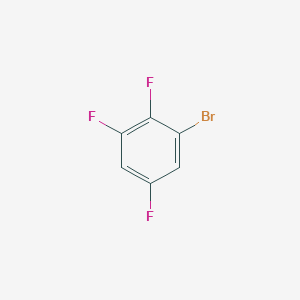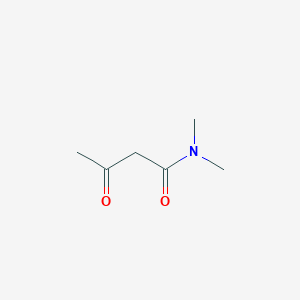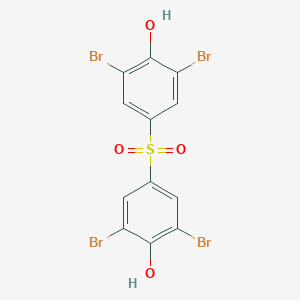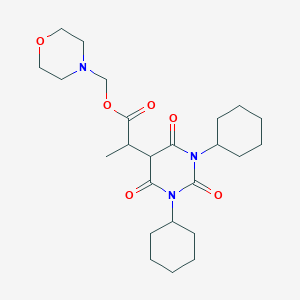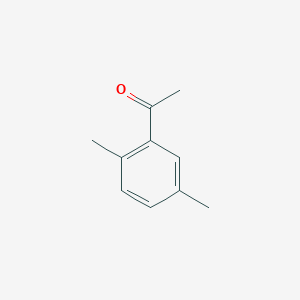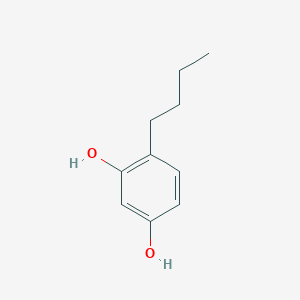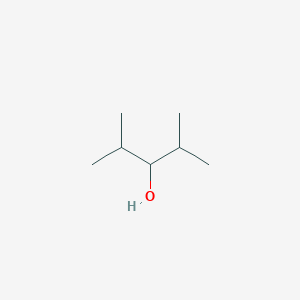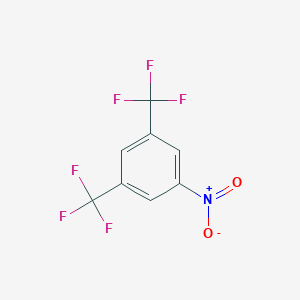
2-Hidroxi-3-metilanthraquinona
Descripción general
Descripción
2-Hydroxy-3-methylanthraquinone (2-HMAQ) is a synthetic organic compound that has been studied for its potential uses in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of compounds, such as anthraquinone dyes, pharmaceuticals, and other organic compounds. 2-HMAQ also has potential applications in the fields of biochemistry and physiology, due to its ability to interact with various biological molecules.
Aplicaciones Científicas De Investigación
Inhibición del crecimiento del cáncer
Se ha informado que la 2-Hidroxi-3-metilanthraquinona (HMA) inhibe el crecimiento de varios tipos de cáncer, incluido el carcinoma de vesícula biliar (GBC). El GBC es conocido por su metástasis temprana y sus altas tasas de recurrencia, lo que representa una amenaza significativa para la salud. HMA, como un monómero de antraquinonas derivado de la medicina tradicional china Hedyotis diffusa, muestra promesa en este campo .
Desarrollo de terapéuticos anticancerígenos
El desarrollo sistemático de compuestos de antraquinona hacia terapéuticos anticancerígenos ha estado en curso desde 2005. HMA es parte de este viaje, con conocimientos de investigación que apuntan hacia su papel potencial en el tratamiento del cáncer .
Inhibición de la recombinación homóloga en células tumorales
Las medicinas herbales chinas están ganando atención por sus altos efectos antitumorales y su baja toxicidad. HMA, que se encuentra en el extracto de Oldenlandia diffusa, ejerce efectos inhibitorios significativos sobre varios tumores al afectar la recombinación homóloga, un proceso crítico de reparación del ADN .
Inducción de apoptosis en células cancerosas
Estudios preliminares indican que HMA puede inducir apoptosis en células GBC, aunque el efecto se describe como débil. Esto sugiere un posible papel terapéutico para HMA en la inducción de muerte celular programada en células cancerosas .
Efectos sobre las vías de señalización celular
La investigación ha demostrado que HMA afecta las vías de señalización celular clave involucradas en la progresión del cáncer. Por ejemplo, disminuyó la fosforilación-ERK1/2 y aumentó la p-p38MAPK en células U937, que están involucradas en la proliferación celular y la apoptosis .
Mecanismo De Acción
Target of Action
The primary targets of 2-Hydroxy-3-methylanthraquinone (HMA) are the MYC-CHK1-RAD51 axis in osteosarcoma cells and the IL-6 induced JAK2/STAT3 pathway in lung cancer cells . These targets play crucial roles in cell proliferation, DNA damage repair, and apoptosis.
Mode of Action
HMA interacts with its targets to inhibit cell proliferation and DNA damage repair. Specifically, HMA regulates MYC to inhibit osteosarcoma proliferation and DNA damage repair through the PI3K/AKT signaling pathway . In lung cancer cells, HMA downregulates the IL-6 induced JAK2/STAT3 pathway .
Biochemical Pathways
HMA affects several biochemical pathways. In osteosarcoma cells, it impairs homologous recombination repair through the MYC-CHK1-RAD51 pathway, which is mediated by the PI3K-AKT signaling pathway . In lung cancer cells, HMA inhibits the IL-6 induced JAK2/STAT3 pathway . It also regulates EGFR, FN1, PLG, PLAUR, LAMA3, HRG, THBS1, PLAT, KNG1, ENAM, SERPINE1, ECM1, interleukin-8, and trypsin in gallbladder cancer .
Pharmacokinetics
Its significant inhibitory effects on various tumors suggest that it may have favorable bioavailability .
Result of Action
HMA significantly inhibits cell proliferation and induces apoptosis. In osteosarcoma cells, HMA inhibits proliferation and DNA damage repair . In lung cancer cells, HMA inhibits cell growth and colony formation, increases the number of apoptotic cells, and downregulates the expression of invasion genes induced by IL-6 .
Action Environment
The action of HMA can be influenced by environmental factors such as the presence of certain cytokines. For instance, the presence of IL-6 can stimulate the JAK2/STAT3 pathway in lung cancer cells, which can be reversed by HMA treatment . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Hydroxy-3-methylanthraquinone interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to modulate the Mitogen-Activated Protein Kinases (MAPK) pathways in human leukemic U937 cells . It decreases phosphorylation-ERK1/2 (p-ERK1/2), increases p-p38MAPK, but does not affect expressions of p-JNK1/2 in U937 cells .
Cellular Effects
2-Hydroxy-3-methylanthraquinone has been found to have significant effects on various types of cells and cellular processes . It induces apoptosis in human leukemic U937 cells through modulation of MAPK pathways . It also inhibits homologous recombination repair in osteosarcoma through the MYC-CHK1-RAD51 axis .
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-3-methylanthraquinone involves its interaction with various biomolecules . It regulates MYC to inhibit osteosarcoma proliferation and DNA damage repair through the PI3K/AKT signaling pathway . It also impairs homologous recombination repair through the MYC-CHK1-RAD51 pathway .
Temporal Effects in Laboratory Settings
The effects of 2-Hydroxy-3-methylanthraquinone change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 2-Hydroxy-3-methylanthraquinone vary with different dosages in animal models
Metabolic Pathways
2-Hydroxy-3-methylanthraquinone is involved in various metabolic pathways
Transport and Distribution
The transport and distribution of 2-Hydroxy-3-methylanthraquinone within cells and tissues are crucial for its function
Subcellular Localization
The subcellular localization of 2-Hydroxy-3-methylanthraquinone and any effects on its activity or function are important for understanding its role
Propiedades
IUPAC Name |
2-hydroxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJHIYAJJKOFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447312 | |
| Record name | 2-Hydroxy-3-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17241-40-6 | |
| Record name | 2-Hydroxy-3-methylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 2-Hydroxy-3-methylanthraquinone?
A1: 2-Hydroxy-3-methylanthraquinone (also known as 2-hydroxy-3-methyl-9,10-anthracenedione) has the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol. Spectroscopic data, including 1H and 13C NMR, can be found in various publications researching its isolation and characterization, such as the study on Hedyotis diffusa standardization.
Q2: Where is 2-Hydroxy-3-methylanthraquinone naturally found?
A2: 2-Hydroxy-3-methylanthraquinone is a naturally occurring anthraquinone found in various plant species. It has been isolated from the heartwood of Tabebuia avellanedae , the rhizome of Adina pilulifera , and Morinda officinalis How. . It is also notably present in Hedyotis diffusa, a plant traditionally used for its medicinal properties.
Q3: What are the known biological activities of 2-Hydroxy-3-methylanthraquinone?
A3: Research indicates that 2-Hydroxy-3-methylanthraquinone exhibits various biological activities, including:
- Hypoglycemic activity: Studies suggest potential benefits in managing diabetes.
- Anti-tumor activity: It has demonstrated growth inhibition against various cancer cell lines, including SPC-1-A, Bcap37, and HepG2, potentially through inducing apoptosis.
- Inhibition of Src tyrosine kinase: This activity suggests possible implications for cancer treatment.
Q4: How does 2-Hydroxy-3-methylanthraquinone exert its anti-tumor effects?
A4: Research suggests several mechanisms for the anti-tumor activity of 2-Hydroxy-3-methylanthraquinone:
- Induction of apoptosis: It has been shown to trigger apoptosis in human leukemic cell lines (U937 and THP-1) and osteosarcoma cells.
- Modulation of MAPK pathways: This modulation has been implicated in its apoptosis-inducing effects in U937 cells.
- Inhibition of homologous recombination repair: This mechanism has been observed in osteosarcoma cells and is mediated through the MYC-CHK1-RAD51 axis.
- Regulation of IL-6-induced JAK2/STAT3 pathway: This pathway is involved in the inhibition of lung carcinoma cells.
Q5: Can 2-Hydroxy-3-methylanthraquinone be used for developing electrochemical sensors?
A5: Yes, 2-Hydroxy-3-methylanthraquinone's electrochemical properties make it suitable for developing sensors. Research has explored its use in a reduced graphene oxide (RGO) and multi-walled carbon nanotube (CNT) composite sensor for detecting the compound itself. This sensor demonstrated good electrocatalytic activity and sensitivity towards 2-Hydroxy-3-methylanthraquinone, indicating its potential for analytical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




